molecular formula C15H24N2O2 B1385161 Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-20-7

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Cat. No. B1385161
CAS RN: 1040688-20-7
M. Wt: 264.36 g/mol
InChI Key: MPWWEJJJWDRPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate” is a biochemical compound used for proteomics research . The molecular formula of this compound is C15H24N2O2, and it has a molecular weight of 264.36 .

Safety and Hazards

“Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety and hazard information, it’s crucial to refer to the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

methyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-17(5-2)14-8-6-13(7-9-14)12-16-11-10-15(18)19-3/h6-9,16H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWWEJJJWDRPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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